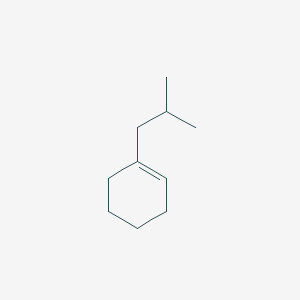

1-Isobutyl-1-cyclohexene

Description

Properties

CAS No. |

3983-03-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-(2-methylpropyl)cyclohexene |

InChI |

InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h6,9H,3-5,7-8H2,1-2H3 |

InChI Key |

NQIVPQHOBXSALG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes molecular data for selected cyclohexene derivatives:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NC, -COCH₃): 1-Isocyanocyclohexene (mass 107.16 g/mol) and 1-Acetylcyclohexene (124.18 g/mol) exhibit lower molecular masses compared to alkyl-substituted derivatives like 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexene (204.35 g/mol) . Functional Group Reactivity: The isocyanide group in 1-Isocyanocyclohexene is highly reactive in metal coordination and cycloaddition reactions, whereas the acetyl group in 1-Acetylcyclohexene may enhance electrophilicity at the α-carbon .

Stability and Hazard Profiles

- 1-Ethynyl-1-cyclohexanol: Classified as hazardous (Revision 1, 2024) due to its ethynyl group, which poses flammability risks. Requires handling under inert atmospheres .

- 1-Cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene: No significant hazards reported, but safety sheets recommend medical consultation upon exposure .

Preparation Methods

Reaction Mechanism and Catalysts

Dismutation catalysts typically comprise supported transition metals such as palladium or ruthenium on alumina or silica substrates. For example, palladium(II) nitrite on alumina has been employed under nitrogen-purged conditions at elevated temperatures (250–300°C). The catalyst facilitates the redistribution of alkyl groups between the vinylcyclohexene and isoolefin, favoring the formation of IBCH.

Optimization of Reaction Conditions

Key parameters influencing IBCH yield include:

-

Temperature : Optimal ranges between 280°C and 320°C to balance reaction kinetics and catalyst stability.

-

Pressure : Subatmospheric pressures (0.1–0.5 atm) minimize side reactions like polymerization.

-

Molar Ratios : A 1:1 molar ratio of vinylcyclohexene to isoolefin maximizes IBCH selectivity while reducing dimerization by-products.

Alternative Synthetic Routes and By-Product Management

By-Products and Separation Challenges

The dismutation reaction generates secondary olefins and traces of isobutylcyclohexane, which complicate purification due to similar boiling points. For instance, isobutylcyclohexane (boiling point ~165°C) co-distills with IBCH (~170°C), necessitating advanced fractional distillation or chromatographic techniques.

Industrial-Scale Production and Catalytic Systems

Palladium-Based Catalysts

A commercial 5% palladium/alumina catalyst demonstrated robust performance in continuous-flow reactors, achieving IBCH yields exceeding 85% at a liquid hourly space velocity (LHSV) of 1.0. Catalyst longevity is maintained through periodic regeneration under oxygen-nitrogen atmospheres to remove carbonaceous deposits.

Table 1: Performance of Palladium Catalysts in IBCH Synthesis

| Catalyst Composition | Temperature (°C) | LHSV | IBCH Yield (%) | By-Products (%) |

|---|---|---|---|---|

| 5% Pd/Al₂O₃ | 300 | 1.0 | 87.2 | 12.8 |

| 3% Ru/SiO₂ | 290 | 0.8 | 78.5 | 21.5 |

Solvent and Inert Gas Effects

Hydrocarbon solvents like hexane or cyclohexane improve reactant miscibility and heat transfer. Nitrogen co-feeding prevents catalyst oxidation and stabilizes reactive intermediates.

Emerging Methodologies and Comparative Analysis

Biomimetic Approaches

Recent studies identify 1-Isobutyl-1-cyclohexene as a volatile organic compound emitted by wetland plants like Cyperus rotundus. While natural production is negligible for industrial purposes, biosynthetic pathways involving terpene synthases offer exploratory avenues for green chemistry applications.

Q & A

Q. What are the best practices for reporting synthetic yields and purity in publications?

- Methodological Answer :

- Yield Calculation : Report isolated yields (not theoretical) and provide NMR integration data for purity.

- Supporting Information : Include raw chromatograms (HPLC/GC), NMR spectra with peak assignments, and elemental analysis (C, H, N) .

- Reproducibility : Disclose batch-to-batch variability and provide at least three independent experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.